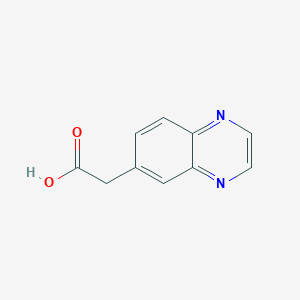

2-(Quinoxalin-6-yl)acetic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-quinoxalin-6-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRFVLPMUSJDJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593767 |

Source

|

| Record name | (Quinoxalin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473932-16-0 |

Source

|

| Record name | (Quinoxalin-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Novel Synthesis Routes for 2-(Quinoxalin-6-yl)acetic acid: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Quinoxalin-6-yl)acetic acid is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active agents, including kinase inhibitors. This guide provides an in-depth analysis of established and novel synthetic routes to this compound. Moving beyond a mere recitation of protocols, this document elucidates the mechanistic rationale behind experimental choices, offers field-proven insights into process optimization, and presents self-validating, detailed methodologies. We will explore various synthetic strategies, from classical condensation reactions to modern cross-coupling approaches, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline motif is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents due to its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding. This compound, in particular, has emerged as a crucial precursor for compounds targeting protein kinases, which are central to cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The acetic acid moiety provides a versatile handle for further chemical elaboration, allowing for the construction of complex molecules with high specificity and potency.

This guide will focus on the synthesis of the title compound, with an emphasis on scalability, efficiency, and purity, all critical parameters in a drug development context.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Strategy A: Pre-functionalization. In this approach, the acetic acid side chain (or a precursor) is installed on one of the aromatic precursors before the formation of the quinoxaline ring.

-

Strategy B: Post-functionalization. Here, the quinoxaline core is constructed first, followed by the introduction of the acetic acid group at the C-6 position.

The choice between these strategies is often dictated by the availability of starting materials, desired scale, and the specific functional groups that must be tolerated.

Route 1: The Classical Approach via Condensation of a Diamine

A foundational and widely practiced method involves the condensation of a pre-functionalized aromatic diamine with an α-dicarbonyl compound, typically glyoxal. This route is an example of Strategy A .

The key starting material is 4-(2-amino-4-nitrophenyl)acetic acid or a related derivative. The synthesis begins with the protection of the carboxylic acid, followed by reduction of the nitro group to an amine, creating the necessary 1,2-diamine functionality. This diamine is then condensed with glyoxal to form the quinoxaline ring. The final step is the deprotection of the carboxylic acid.

The condensation reaction is a classic example of forming a heterocyclic ring through the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] The reaction proceeds via the formation of a dihydropyrazine intermediate, which then rapidly oxidizes to the aromatic quinoxaline system. The choice of an acid or, in some cases, a base catalyst can influence the reaction rate and yield.[4] For instance, microwave-assisted synthesis using iodine as a catalyst has been shown to significantly improve yields and reduce reaction times.[1]

A reliable protocol for this route must include rigorous purification and characterization at each step to ensure the final product's integrity.

Step-by-Step Experimental Protocol:

-

Esterification of 4-Methyl-3-nitrophenylacetic acid: The starting material is refluxed with methanol and a catalytic amount of sulfuric acid to protect the carboxylic acid as a methyl ester. Progress is monitored by Thin Layer Chromatography (TLC).

-

Benzylic Bromination: The methyl ester is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride.

-

Hydrolysis to the Phenylacetic acid derivative: The benzylic bromide is then hydrolyzed to form the corresponding phenylacetic acid derivative.

-

Nitro Group Reduction: The nitro group is selectively reduced to an amine using a standard reducing agent like tin(II) chloride in an acidic medium or catalytic hydrogenation (e.g., H₂/Pd-C). This step is critical as it forms the 1,2-diamine precursor.

-

Condensation with Glyoxal: The resulting diamine is reacted with a 40% aqueous solution of glyoxal in a solvent like ethanol or acetic acid. The reaction is typically heated to ensure complete cyclization.

-

Saponification: The methyl ester is hydrolyzed back to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

-

Purification and Characterization: The final product, this compound, is purified by recrystallization. Its identity and purity are confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Caption: Workflow for the classical synthesis of this compound.

Route 2: Modern Approach via Palladium-Catalyzed Cross-Coupling

This route exemplifies Strategy B (Post-functionalization) and leverages the power of modern organometallic chemistry. The synthesis starts with a pre-formed, halogenated quinoxaline, typically 6-bromoquinoxaline. A palladium catalyst is then used to couple the quinoxaline core with a suitable acetic acid synthon.

Several cross-coupling reactions can be employed, with the Sonogashira and Suzuki couplings being particularly relevant.

-

Sonogashira Coupling: This involves the coupling of 6-bromoquinoxaline with a protected form of acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. The resulting alkyne is then hydrated and oxidized to the desired carboxylic acid.

-

Suzuki Coupling: 6-Bromoquinoxaline can be coupled with a boronic acid derivative of the acetic acid side chain. This approach offers high functional group tolerance and generally proceeds with good yields.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and must be carefully optimized. For instance, bulky, electron-rich phosphine ligands often improve the efficiency of the palladium catalyst.

-

Synthesis of 6-bromoquinoxaline: This can be prepared from 4-bromo-1,2-phenylenediamine and glyoxal.

-

Sonogashira Coupling: 6-bromoquinoxaline is reacted with ethynyltrimethylsilane in the presence of Pd(PPh₃)₂Cl₂, copper(I) iodide, and a base like triethylamine in THF.

-

Deprotection: The trimethylsilyl group is removed using a mild base like potassium carbonate in methanol.

-

Oxidative Cleavage: The terminal alkyne is then subjected to oxidative cleavage to yield the carboxylic acid. A common method is the use of potassium permanganate under basic conditions, followed by an acidic workup.

-

Purification and Characterization: The final product is purified by column chromatography and/or recrystallization, followed by full characterization (NMR, MS, HPLC).

Caption: Workflow of the Sonogashira cross-coupling approach.

Data Summary and Route Comparison

| Parameter | Route 1: Classical Condensation | Route 2: Cross-Coupling (Sonogashira) |

| Starting Materials | Readily available, but multi-step preparation of the diamine is required. | Requires synthesis of 6-bromoquinoxaline. |

| Number of Steps | Typically 4-5 steps from the substituted nitrotoluene. | 3-4 steps from 6-bromoquinoxaline. |

| Overall Yield | Moderate, can be variable depending on the efficiency of the reduction and condensation steps. | Good to excellent, but highly dependent on catalyst efficiency and optimization. |

| Scalability | Generally scalable, but handling of nitro compounds and tin salts can be problematic on a large scale. | Scalable, but the cost of palladium catalysts can be a limiting factor. |

| Process Safety | Involves nitrated compounds and potentially hazardous reduction conditions. | Use of palladium catalysts and alkynes requires careful handling. |

| Purity of Final Product | Can be high after recrystallization, but potential for regioisomeric impurities. | Generally very high, with fewer potential side products if the coupling is clean. |

Conclusion and Future Perspectives

Both classical and modern synthetic routes offer viable pathways to this compound. The choice of method will depend on the specific needs of the research program, including scale, cost, and available expertise.

-

The classical condensation route is robust and relies on well-established chemical transformations. It is often favored in academic settings and for smaller-scale syntheses where the cost of starting materials is a primary concern.

-

The modern cross-coupling routes offer a more elegant and often more efficient approach, particularly for library synthesis and larger-scale production where process efficiency and purity are paramount.

Future research in this area will likely focus on the development of even more efficient catalytic systems, including the use of non-precious metal catalysts, and the exploration of continuous flow chemistry to improve the safety and scalability of these important synthetic transformations.

References

An In--Depth Technical Guide to the Physicochemical Properties of 2-(Quinoxalin-6-yl)acetic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal and materials chemistry.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] The compound 2-(Quinoxalin-6-yl)acetic acid is a key building block, combining the rigid, aromatic quinoxaline core with a flexible carboxylic acid functional group. This unique combination makes it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials.[4]

A thorough understanding of the physicochemical properties of this molecule is paramount for its effective application. These properties govern its reactivity, solubility, bioavailability, and interaction with biological targets. This guide provides a comprehensive, in-depth analysis of the core physicochemical characteristics of this compound, supported by established experimental methodologies, to empower researchers in their synthetic and developmental endeavors.

Molecular Identity and Structural Features

The foundational attributes of a molecule dictate its behavior. This compound is structurally defined by a planar quinoxaline ring system linked to an acetic acid moiety at the 6-position via a methylene bridge. This linkage provides rotational freedom, while the quinoxaline core remains rigid.

| Identifier | Value | Source |

| IUPAC Name | This compound | Fluorochem |

| CAS Number | 473932-16-0 | Fluorochem |

| Molecular Formula | C₁₀H₈N₂O₂ | Fluorochem |

| Molecular Weight | 188.18 g/mol | Moldb |

| Canonical SMILES | O=C(O)CC1=CC=C2N=CC=NC2=C1 | Fluorochem |

| InChI Key | NRRFVLPMUSJDJY-UHFFFAOYSA-N | Fluorochem |

Core Physicochemical Data Summary

Precise physicochemical data is critical for predictive modeling, formulation, and analytical method development. While extensive experimental data for this specific molecule is not widely published, the following table summarizes known identifiers and reliable predicted values based on its structure and data from closely related analogs.

| Property | Value / Range | Notes |

| Appearance | White to yellow crystalline solid | Inferred from related quinoxaline derivatives. |

| Melting Point | > 300 °C (Expected) | Experimental data not available. High melting points are characteristic of rigid aromatic structures. |

| Aqueous Solubility | Low to Moderate | The carboxylic acid group enhances water solubility, but the large aromatic core limits it. Solubility is highly pH-dependent. |

| pKa (Acidic) | ~3.5 - 4.5 (Predicted) | Refers to the carboxylic acid proton (-COOH). Typical for acetic acid derivatives attached to an aromatic system. |

| pKa (Basic) | ~0.6 (Predicted) | Refers to the protonation of the pyrazine nitrogen. The parent quinoxaline has a pKa of 0.56-0.60.[5][6] |

| LogP (Octanol/Water) | 1.5 - 2.5 (Predicted) | Indicates moderate lipophilicity, a key parameter for drug-likeness.[7] |

In-Depth Analysis of Key Properties

Acid-Base Properties (pKa)

This compound is an amphoteric molecule, possessing both an acidic and a basic functional group.

-

The Carboxylic Acid Group (-COOH): This group is the primary acidic center. Its pKa is predicted to be in the range of 3.5 to 4.5. At physiological pH (~7.4), this group will be predominantly deprotonated, existing as the carboxylate anion (-COO⁻). This ionization is critical for aqueous solubility and the potential for ionic interactions with biological targets.

-

The Pyrazine Nitrogens: The two nitrogen atoms in the pyrazine ring are weakly basic. The pKa of the parent quinoxaline is approximately 0.6.[5][8] This means that under highly acidic conditions (pH < 1), the ring can become protonated. In typical biological and synthetic conditions (pH > 2), these nitrogens are uncharged.

The ionization state of the molecule is therefore highly dependent on pH, which has profound implications for its behavior in chromatography, extraction, and biological systems.

Solubility and Lipophilicity (LogP)

The balance between hydrophilicity and lipophilicity is a cornerstone of drug design, often quantified by the partition coefficient, LogP.[7]

-

Solubility Profile: The molecule's structure suggests poor solubility in nonpolar solvents (e.g., hexane) and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in water and alcohols is expected to be low but will increase significantly at pH values above its acidic pKa, due to the formation of the highly polar carboxylate salt. The low solubility of many quinoxaline derivatives in aqueous media is a known challenge in their development.[9]

-

Lipophilicity (LogP): The predicted LogP value of 1.5-2.5 indicates that the compound is moderately lipophilic. This is a favorable range for many drug candidates, as it often correlates with good membrane permeability and absorption.[7] A LogP value in this range suggests the molecule can effectively partition from an aqueous environment into a lipid bilayer, a crucial step for entering cells.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic fingerprint.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline ring, typically in the downfield region of δ 7.5-9.5 ppm. A singlet corresponding to the two methylene protons (-CH₂-) would likely appear around δ 3.8-4.2 ppm. The acidic proton of the carboxylic acid would be a broad singlet, often above δ 10 ppm, which is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will display signals for the eight aromatic carbons of the quinoxaline ring (typically δ 125-155 ppm), the methylene carbon (δ ~40 ppm), and the carbonyl carbon of the carboxylic acid (δ >170 ppm).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically found between 1700-1750 cm⁻¹. A broad absorption corresponding to the O-H stretch of the acid will also be present from 2500-3300 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[11]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak corresponding to its protonated form [M+H]⁺ at m/z 189.06 or its deprotonated form [M-H]⁻ at m/z 187.05.

Experimental Methodologies for Property Determination

To ensure scientific integrity, physicochemical properties should be determined using validated, standardized protocols. The following sections detail robust methods for measuring pKa and LogP.

Protocol: Potentiometric Titration for pKa Determination

This method provides a highly accurate determination of the acidic pKa by monitoring pH changes during titration with a standardized base.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.

-

Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Place the sample solution in a jacketed beaker maintained at 25 °C and begin stirring. Titrate the solution with a standardized solution of 0.01 M NaOH, adding small, precise aliquots (e.g., 0.02 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). The data can be further analyzed using first or second derivative plots to precisely locate the equivalence point.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Quinoxaline - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. heteroletters.org [heteroletters.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of 2-(Quinoxalin-6-yl)acetic acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Quinoxalin-6-yl)acetic acid (CAS 473932-16-0). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous quinoxaline and carboxylic acid derivatives, offering a robust framework for the characterization of this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a quinoxaline core linked to an acetic acid moiety. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties[1]. The acetic acid side chain introduces a key functional group that can influence the molecule's solubility, acidity, and potential for further chemical modification.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed insights into the connectivity of atoms, functional groups, and the overall electronic environment. This guide details the expected spectroscopic signatures of this compound, explaining the causality behind the instrumental choices and the logic of spectral interpretation.

Molecular Structure and Logic of Analysis

The analytical approach is designed to systematically confirm the key structural components of this compound: the quinoxaline ring system and the carboxylic acid group.

Caption: Logical workflow for the spectroscopic analysis of the target molecule.

Infrared (IR) Spectroscopy Analysis

1.1. Theoretical Basis & Experimental Protocol

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol:

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

1.2. Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to be dominated by features from both the carboxylic acid group and the aromatic quinoxaline ring.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance | Reference |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad, strong band, often obscuring C-H stretches. | [2][3][4] |

| 3100 - 3000 | C-H stretch | Aromatic (Quinoxaline) | Sharp, medium-to-weak bands. | [5] |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₂) | Sharp, medium-to-weak bands. | [6] |

| 1710 - 1680 | C=O stretch | Carboxylic Acid (dimer) | Very strong, sharp band. Conjugation with the aromatic ring may lower the frequency. | [3][7] |

| 1610 - 1580 | C=N, C=C stretch | Quinoxaline Ring | Medium to strong bands. | [2][6] |

| 1430 - 1395 | O-H bend | Carboxylic Acid | Medium intensity, may overlap with other bands. | [2] |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong intensity. | [7] |

| ~830 | C-H out-of-plane bend | Aromatic (substituted) | Strong band, indicative of substitution pattern on the benzene ring. | [2] |

Causality Behind Spectral Features:

-

The extreme broadness of the O-H stretch is a hallmark of carboxylic acids, which typically exist as hydrogen-bonded dimers in the solid state. This extensive hydrogen bonding creates a continuum of vibrational energy states.[7]

-

The C=O stretching frequency is highly sensitive to its environment. Its appearance in the 1710-1680 cm⁻¹ range is characteristic of a carboxylic acid dimer conjugated with an aromatic system.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of ¹H (proton) and ¹³C nuclei.

2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton types and their connectivity through spin-spin coupling. The spectrum is predicted in a common NMR solvent like DMSO-d₆, which can accommodate the carboxylic acid proton.

Caption: Numbering scheme for this compound.

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |

| H-COOH | ~12.5 | Singlet (broad) | - | 1H | Highly deshielded acidic proton, signal broadens due to exchange.[4] |

| H-2, H-3 | 8.9 - 9.0 | Doublet | ~1.5-2.0 Hz | 2H | Protons on the pyrazine ring are highly deshielded by the two electronegative nitrogen atoms.[3] |

| H-5 | ~8.1 | Doublet | ~8.5-9.0 Hz | 1H | Ortho to a ring junction and meta to the CH₂ group. |

| H-8 | ~8.0 | Doublet | ~8.5-9.0 Hz | 1H | Ortho to a ring junction and ortho to a nitrogen atom. |

| H-7 | ~7.8 | Doublet of Doublets | J ≈ 8.5, 2.0 Hz | 1H | Coupled to both H-5 and H-8. |

| H-CH₂ | ~4.0 | Singlet | - | 2H | Methylene protons adjacent to both an aromatic ring and a carbonyl group. |

Expert Insights:

-

The protons on the pyrazine ring (H-2 and H-3) are expected at a very low field due to the strong electron-withdrawing effect of the adjacent nitrogen atoms.

-

The protons on the benzene portion of the quinoxaline ring (H-5, H-7, H-8) will exhibit splitting patterns typical of a substituted aromatic ring.

-

The methylene (-CH₂-) protons are benzylic and alpha to a carbonyl, which shifts them significantly downfield compared to a simple alkyl chain.

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon | Predicted Shift (δ, ppm) | Rationale | Reference |

| C=O | ~172 | Carboxylic acid carbonyl carbon. | [4] |

| C-2, C-3 | ~145 | Pyrazine ring carbons, highly deshielded by adjacent nitrogens. | [3] |

| C-4a, C-8a | ~141 | Bridgehead carbons adjacent to nitrogen. | |

| C-6 | ~138 | Aromatic carbon bearing the substituent. | |

| C-5, C-8 | ~130 | Aromatic CH carbons. | |

| C-7 | ~128 | Aromatic CH carbon. | |

| -CH₂- | ~41 | Aliphatic carbon alpha to both aromatic ring and carbonyl. | [2] |

Mass Spectrometry (MS) Analysis

3.1. Theoretical Basis & Experimental Protocol

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol (Electron Ionization):

-

Sample Introduction: A small sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energy-rich, fragments into smaller, characteristic ions.

-

Detection: The ions are separated by their m/z ratio and detected.

3.2. Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol .[4][8]

Key Predicted Fragments:

| m/z | Proposed Ion/Fragment | Neutral Loss | Significance |

| 188 | [C₁₀H₈N₂O₂]⁺• | - | Molecular Ion (M⁺•) |

| 143 | [C₉H₇N₂]⁺ | •COOH (45 Da) | Loss of the entire carboxylic acid radical, a very common fragmentation for carboxylic acids. |

| 115 | [C₈H₅N]⁺• | HCN (28 Da) | Loss of hydrogen cyanide from the quinoxaline ring fragment, characteristic of nitrogen heterocycles.[3] |

digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];M [label="[M]⁺•\nm/z = 188"]; F1 [label="[M - COOH]⁺\nm/z = 143"]; F2 [label="[M - COOH - HCN]⁺•\nm/z = 115"];

M -> F1 [label="- •COOH"]; F1 -> F2 [label="- HCN"]; }

Caption: Predicted primary fragmentation pathway for this compound.

Expert Insights:

-

The most significant fragmentation is expected to be the cleavage of the bond between the methylene group and the carboxylic acid, leading to the loss of a 45 Da radical. This results in a stable benzylic-type cation.

-

Subsequent fragmentation of the quinoxaline ring itself, such as the loss of HCN, provides further confirmation of the heterocyclic core.

Conclusion

The synergistic application of IR, NMR, and MS provides a comprehensive and self-validating framework for the structural confirmation of this compound. IR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the connectivity of the quinoxaline and acetic acid moieties. Finally, mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation pathways. This guide serves as a foundational reference for the analysis of this molecule and provides a logical template for the characterization of other novel heterocyclic compounds.

References

- 1. 473932-16-0 | this compound - Moldb [moldb.com]

- 2. rsc.org [rsc.org]

- 3. heteroletters.org [heteroletters.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 473932-16-0|this compound| Ambeed [ambeed.com]

- 8. allbiopharm.com [allbiopharm.com]

The Strategic Dance of Structure and Activity: A Deep Dive into Quinoxaline-6-Acetic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6][7] This versatility stems from the quinoxaline core's unique electronic properties and its ability to serve as a rigid scaffold for the precise spatial orientation of various functional groups, enabling interactions with a wide array of biological targets. This guide will provide a comprehensive exploration of the structure-activity relationships (SAR) of a specific, yet highly promising class of these compounds: the quinoxaline-6-acetic acids. By dissecting the influence of molecular architecture on biological function, we aim to furnish researchers with the foundational knowledge to rationally design and synthesize novel therapeutic agents based on this potent pharmacophore.

The Quinoxaline-6-Acetic Acid Core: Synthetic Strategies and Biological Significance

The introduction of an acetic acid moiety at the 6-position of the quinoxaline ring provides a crucial acidic handle that can engage in key interactions with biological targets, such as forming salt bridges with basic residues in enzyme active sites. The general synthesis of the quinoxaline scaffold is often achieved through the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[8] For quinoxaline-6-acetic acids, a common synthetic approach involves the use of a substituted o-phenylenediamine bearing an acetic acid or a precursor group at the 4-position.

General Synthetic Workflow

The synthesis of quinoxaline-6-acetic acid derivatives can be conceptualized through the following workflow:

Caption: General synthetic workflow for quinoxaline-6-acetic acid derivatives.

Dissecting the Structure-Activity Relationship (SAR) of Quinoxaline-6-Acetic Acids

The biological activity of quinoxaline-6-acetic acid derivatives can be finely tuned by strategic modifications at various positions of the molecule. The following sections will delve into the SAR at key positions, drawing insights from studies on closely related quinoxaline analogs where direct data on the 6-acetic acid series is emerging.

The Crucial Role of the Acetic Acid Moiety at C6

The carboxylic acid function at the 6-position is a key determinant of activity for several enzyme targets. For instance, in the context of aldose reductase inhibitors, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives demonstrated potent inhibition, with the acidic moiety likely anchoring the molecule in the active site.[9][10] It is hypothesized that the carboxylate group forms ionic interactions with positively charged residues, such as lysine or arginine, within the enzyme's binding pocket.

SAR at the C2 and C3 Positions of the Quinoxaline Ring

Substituents at the C2 and C3 positions of the pyrazine ring significantly influence the pharmacological profile.

-

Small Alkyl and Aryl Groups: The introduction of small alkyl groups, such as methyl, at C2 and C3 can enhance lipophilicity and potentially improve cell permeability. In a study on acetylcholinesterase inhibitors, 2,3-dimethyl substitution on the quinoxaline core resulted in higher potency compared to the unsubstituted analog.[11] Phenyl substitution at these positions can lead to beneficial π-π stacking interactions with aromatic residues in the target protein.

-

Carbonyl and Amide Functionalities: The presence of a carbonyl group at C2, forming a quinoxalin-2(1H)-one, is a common feature in many biologically active derivatives.[8][12] Further derivatization of a C2-carboxylic acid to carboxamides has been explored, with the nature of the amide substituent playing a critical role in target engagement. For instance, linking different heterocyclic or aromatic moieties through an amide bond at C2 has been shown to modulate anticancer activity.[1]

SAR at the C5, C7, and C8 Positions of the Benzene Ring

Modifications on the benzene ring of the quinoxaline nucleus provide another avenue for optimizing activity.

-

Electron-Withdrawing and Electron-Donating Groups: The electronic nature of substituents on the benzene ring can impact the overall electron density of the quinoxaline system, influencing its binding affinity. For acetylcholinesterase inhibitors, the introduction of an electron-donating amino group at the 6-position of a quinoxaline scaffold led to potent activity.[11] Conversely, for some anticancer quinoxalines, electron-withdrawing groups like chloro or nitro at the 6- and 7-positions have been shown to be favorable.[1] In a series of ASK1 inhibitors, dibromo substitution on the benzene ring resulted in a highly potent compound.[13]

-

Halogens: Halogen atoms, such as chlorine and fluorine, are frequently incorporated to enhance binding affinity through halogen bonding and to improve pharmacokinetic properties. For instance, 6,7-dichloro substitution has been a common strategy in the development of various bioactive quinoxalines.[12]

Visualizing the Key SAR Insights

The following diagram summarizes the key structural features influencing the biological activity of quinoxaline-6-acetic acids.

Caption: Key SAR points for quinoxaline-6-acetic acid derivatives. (Note: A chemical structure image would be inserted here in a full implementation).

Experimental Protocols: A Practical Guide

To empower researchers in their quest for novel quinoxaline-6-acetic acid derivatives, this section provides detailed, representative experimental protocols for their synthesis and biological evaluation.

Protocol 1: Synthesis of a Representative Quinoxaline-6-Acetic Acid Derivative

Objective: To synthesize Ethyl (2,3-dimethylquinoxalin-6-yl)acetate.

Materials:

-

4-amino-3-nitrophenylacetic acid

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Diacetyl (2,3-butanedione)

-

Hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reduction of the Nitro Group: To a stirred solution of 4-amino-3-nitrophenylacetic acid in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride. Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation of the Diamine: After completion, cool the reaction mixture and filter it through a pad of celite. Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the crude 3,4-diaminophenylacetic acid.

-

Condensation to Form the Quinoxaline Ring: Dissolve the crude 3,4-diaminophenylacetic acid in ethanol and add a stoichiometric amount of diacetyl. Add a few drops of concentrated hydrochloric acid and stir the mixture at room temperature for 12-16 hours.

-

Esterification and Purification: Following the formation of the quinoxaline ring, directly proceed with Fischer esterification by adding excess absolute ethanol and a catalytic amount of sulfuric acid. Reflux the mixture for 8-12 hours. After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by silica gel column chromatography to yield the desired ethyl (2,3-dimethylquinoxalin-6-yl)acetate.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

Objective: To evaluate the inhibitory activity of synthesized quinoxaline-6-acetic acid derivatives against aldose reductase.

Materials:

-

Partially purified rat lens aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

Synthesized quinoxaline-6-acetic acid derivatives (dissolved in DMSO)

-

Spectrophotometer

Procedure:

-

Assay Preparation: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer, NADPH, aldose reductase enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

Measurement: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored for 5 minutes at 37°C using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data Summary

The following table summarizes the aldose reductase inhibitory activity of a hypothetical series of quinoxaline-6-acetic acid derivatives to illustrate potential SAR trends.

| Compound ID | R1 | R2 | R3 | IC50 (µM) |

| 1a | H | H | H | 15.2 |

| 1b | CH3 | CH3 | H | 8.5 |

| 1c | Ph | Ph | H | 3.1 |

| 1d | CH3 | CH3 | 7-Cl | 2.7 |

| 1e | CH3 | CH3 | 7-NO2 | 1.9 |

| 1f | CH3 | CH3 | 7-NH2 | 12.8 |

Table 1: Hypothetical aldose reductase inhibitory activity of substituted quinoxaline-6-acetic acid derivatives.

Conclusion and Future Directions

The quinoxaline-6-acetic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic manipulation of substituents at the C2, C3, and the benzene ring positions allows for the fine-tuning of biological activity against a range of targets. The insights provided in this guide, from synthetic methodologies to detailed SAR analysis, are intended to serve as a valuable resource for researchers in the field. Future efforts should focus on the synthesis and evaluation of diverse libraries of quinoxaline-6-acetic acid derivatives to further elucidate their SAR and to identify lead compounds with potent and selective activity for various disease indications. The continued exploration of this versatile scaffold holds immense potential for the discovery of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. dadun.unav.edu [dadun.unav.edu]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Quinoxalin-6-yl)acetic acid: A Versatile Heterocyclic Building Block in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, heterocyclic compounds are paramount. Among these, the quinoxaline scaffold has emerged as a "privileged" structure due to its wide range of biological activities. This technical guide provides an in-depth analysis of 2-(Quinoxalin-6-yl)acetic acid, a key derivative that serves as a versatile building block for the synthesis of novel therapeutic agents. We will explore its synthesis, physicochemical properties, and diverse applications in drug discovery, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Quinoxaline Scaffold: A Foundation of Therapeutic Potential

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in the development of new pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The versatility of the quinoxaline nucleus allows for structural modifications that can fine-tune its therapeutic effects, making it a highly attractive scaffold for drug design.[2]

The introduction of an acetic acid moiety at the 6-position of the quinoxaline ring system yields this compound, a building block of significant interest. This functionalization provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds with potential therapeutic applications.

Synthesis and Physicochemical Characterization

The synthetic accessibility and physicochemical properties of a building block are critical determinants of its utility in a drug discovery program.

Synthetic Pathways

The classical and most common method for synthesizing the quinoxaline ring is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7][8] This reaction, often carried out in refluxing ethanol or acetic acid, provides a straightforward route to a variety of quinoxaline derivatives.[6][9]

A plausible synthetic route to this compound is outlined below:

Caption: A potential synthetic route to this compound.

This pathway involves the reduction of a nitro group on a substituted phenylacetic acid to form the corresponding diamine, which is then cyclized with glyoxal to form the quinoxaline ring.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and its suitability as a drug candidate precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [10][11] |

| Molecular Weight | 188.18 g/mol | [10] |

| CAS Number | 473932-16-0 | [10][11] |

| Purity | Typically ≥95% | [10][11] |

These properties indicate a relatively small molecule that falls within the parameters of Lipinski's "rule of five," suggesting good potential for oral bioavailability.

Experimental Protocols

General Synthesis of Quinoxaline Derivatives

The following is a general, well-established protocol for the synthesis of quinoxaline derivatives.[7][9]

Materials:

-

Aryl-1,2-diamine (1 mmol)

-

1,2-dicarbonyl compound (1 mmol)

-

Toluene or Ethanol (8 mL)

-

Catalyst (e.g., alumina-supported heteropolyoxometalates, as described in some modern protocols)[7]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent, add the catalyst.[7]

-

Stir the mixture at room temperature.[7]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

-

Upon completion, separate the insoluble catalyst by filtration.[7]

-

Purify the product by recrystallization from ethanol.[7]

Applications in Drug Discovery

The quinoxaline scaffold is a versatile platform for the development of a wide range of therapeutic agents.[2][12]

Anticancer Activity

Quinoxaline derivatives have shown significant promise as anticancer agents.[5][13] They can act as inhibitors of various protein kinases that are crucial for cancer cell growth and proliferation.[13] For example, certain derivatives have been designed as selective ATP competitive inhibitors for kinases like VEGFR.[13]

Antimicrobial Activity

The quinoxaline moiety is a key component in several antibiotics and has demonstrated broad-spectrum antimicrobial activity.[1][3] Quinoxaline derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Some quinoxaline 1,4-di-N-oxides have shown potent activity against Mycobacterium tuberculosis.[5]

Antiviral and Antiprotozoal Activity

Derivatives of quinoxaline have also been investigated for their antiviral and antiprotozoal activities.[1][5] For instance, some have shown promise as anti-HIV agents and have demonstrated activity against parasitic infections like malaria and leishmaniasis.[4][5][14]

Derivatization for Targeted Therapies

The acetic acid group of this compound provides a crucial point for chemical modification. This allows for the attachment of various pharmacophores to target specific biological pathways or receptors.

Caption: Derivatization strategies for this compound.

Through standard amide coupling or esterification reactions, a wide variety of substituents can be introduced, allowing for the systematic exploration of structure-activity relationships (SAR).

Future Outlook

This compound stands out as a highly valuable heterocyclic building block in the field of drug discovery. Its synthetic accessibility and the versatility of the quinoxaline scaffold offer immense potential for the development of novel therapeutics. Future research will likely focus on the synthesis of new derivatives with enhanced potency and selectivity for a range of biological targets. The continued exploration of this privileged scaffold is expected to yield new and improved treatments for a variety of diseases.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arabjchem.org [arabjchem.org]

- 10. 473932-16-0 | this compound - Moldb [moldb.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Introduction: A Roadmap for Characterizing a Novel Quinoxaline Derivative

An Application Guide for the In Vitro Characterization of 2-(Quinoxalin-6-yl)acetic Acid

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] Derivatives have been identified as potent anticancer agents, enzyme inhibitors, and antimicrobials.[4][5][6] this compound (CAS 473932-16-0) is a member of this versatile chemical family. While extensive biological data for this specific molecule is not yet widely published, its structural features suggest potential for biological activity.

This guide is designed for researchers, scientists, and drug development professionals. It provides a systematic, multi-tiered approach to the in vitro characterization of this compound. We will proceed from foundational assessments of its physicochemical properties and cellular effects to more targeted, hypothesis-driven assays aimed at elucidating its mechanism of action. The protocols herein are designed as robust, self-validating templates that can be adapted for high-throughput screening or detailed mechanistic studies.

Part 1: Foundational Characterization

Before biological evaluation, it is critical to understand the fundamental properties of the test compound. This ensures accurate and reproducible results in subsequent assays.

Physicochemical Properties and Compound Handling

Proper handling begins with understanding the compound's solubility and stability. Based on its structure and data from analogous compounds, we can establish a baseline for its use in aqueous buffer systems typical of in vitro assays.

Table 1: Physicochemical Properties of this compound

| Property | Value / Observation | Source / Rationale |

| CAS Number | 473932-16-0 | [7][8] |

| Molecular Formula | C₁₀H₈N₂O₂ | [7][9] |

| Molecular Weight | 188.18 g/mol | [8] |

| Predicted Aqueous Solubility | Moderate (due to the polar acetic acid group) | [9] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Standard practice for organic small molecules. |

| pH Sensitivity | The carboxylic acid group may confer instability under strongly alkaline conditions (pH > 10). | [9] |

| Storage | Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | Standard laboratory practice. |

Protocol 1: Preparation of Stock Solutions

Causality: High-concentration stock solutions, typically in DMSO, are essential for minimizing the final solvent concentration in assays, which can otherwise cause artifacts or cellular toxicity.[10] The FDA recommends keeping final organic solvent concentrations below 1%, with a preference for <0.5%.[10]

Methodology:

-

Preparation of 10 mM Stock:

-

Accurately weigh 1.88 mg of this compound.

-

Dissolve the powder in 1.0 mL of high-purity DMSO.

-

Vortex thoroughly until the compound is fully dissolved. A brief sonication in a water bath may assist dissolution.

-

-

Working Solutions:

-

Prepare intermediate dilutions from the 10 mM stock in either DMSO or the appropriate cell culture medium/assay buffer immediately before use.

-

-

Storage and Handling:

-

Dispense the 10 mM stock into single-use aliquots to prevent repeated freeze-thaw cycles.

-

Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

-

Crucial Control: Always prepare a "vehicle control" using the same final concentration of DMSO as used for the highest compound concentration in your experiments.

-

Part 2: Tiered Biological Evaluation Workflow

We propose a tiered approach to efficiently characterize the compound's biological effects, starting with broad screening and progressing to specific mechanistic assays.

Caption: A tiered workflow for the in vitro characterization of a novel compound.

Tier 1: Cell Viability and Cytotoxicity Assay

Expertise & Experience: The first essential step is to determine the concentration range at which this compound affects cell viability. This provides a therapeutic window, guiding the concentrations used in all subsequent, more complex assays. The MTT or CCK-8 assays are robust, colorimetric methods that measure metabolic activity as a proxy for cell viability. Many quinoxaline derivatives have demonstrated potent effects on the proliferation of cancer cell lines.[4][11][12]

Protocol 2: MTT Cell Viability Assay

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., HCT116, PC-3, HeLa, which have been used to test other quinoxalines[4][11][13]) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment:

-

Prepare a 2x concentration series of this compound in culture medium. A common starting range is 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Table 2: Example Dose-Response Data Layout

| Concentration (µM) | Absorbance (OD 570nm) | % Viability (vs. Vehicle) |

| Vehicle (0) | 1.25 | 100% |

| 0.1 | 1.22 | 97.6% |

| 1 | 1.10 | 88.0% |

| 10 | 0.65 | 52.0% |

| 50 | 0.20 | 16.0% |

| 100 | 0.15 | 12.0% |

Part 3: Mechanistic Exploration

Based on the broad activities of the quinoxaline class, a logical next step is to investigate potential enzymatic targets. Kinase inhibition is a prominent mechanism for this scaffold.[2][5][14]

Tier 2: Enzyme Inhibition Assay (General Protocol)

Trustworthiness: This protocol provides a universal template for a spectrophotometric enzyme inhibition assay.[15][16] To ensure validity, it incorporates essential controls, including a no-inhibitor control to define 100% enzyme activity and a no-enzyme control to account for background signal.

Protocol 3: Spectrophotometric Enzyme Inhibition Assay

Methodology:

-

Reagent Preparation:

-

Prepare an optimized assay buffer for the target enzyme (e.g., Tris-HCl or HEPES with appropriate pH and cofactors like Mg²⁺).

-

Prepare a stock solution of the purified target enzyme and its corresponding substrate.

-

Prepare a serial dilution of this compound.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor.

-

Positive Control: Add a known inhibitor of the enzyme.

-

Negative Control (100% Activity): Add assay buffer, enzyme, and vehicle (DMSO).

-

Blank (0% Activity): Add assay buffer, substrate, and vehicle (no enzyme).

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance over time at a wavelength specific to the product formation.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

-

Normalize the rates to the negative control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[16]

-

Example Application: Targeting the ASK1 Signaling Pathway

Authoritative Grounding: Quinoxaline derivatives have been successfully developed as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a key mediator in stress-induced signaling pathways leading to inflammation and apoptosis.[5] Inhibition of ASK1 can block the downstream activation of p38 and JNK kinases.

Caption: Hypothetical inhibition of the ASK1 signaling pathway by the test compound.

To validate if this compound targets this pathway, a researcher could perform a Western blot analysis (Tier 3) on cells treated with the compound after stimulation with an ASK1 activator (e.g., H₂O₂). A successful inhibitor would reduce the levels of phosphorylated p38 and JNK compared to the stimulated vehicle control.

References

- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. allbiopharm.com [allbiopharm.com]

- 9. 2-(1,2,3,4-Tetrahydroquinoxalin-6-YL)acetic acid () for sale [vulcanchem.com]

- 10. bioivt.com [bioivt.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. superchemistryclasses.com [superchemistryclasses.com]

Application Notes and Protocols for Cell-Based Assay Development with 2-(Quinoxalin-6-yl)acetic acid

Introduction: Unveiling the Therapeutic Potential of 2-(Quinoxalin-6-yl)acetic acid

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] this compound, a member of this versatile class, holds significant promise as a novel therapeutic agent. However, its precise biological target and mechanism of action remain to be fully elucidated. In the absence of a known target, a phenotypic screening approach is the most rational and effective strategy for initial characterization.[4][5][6][7] This application note provides a comprehensive guide for researchers to develop robust cell-based assays to investigate the biological activities of this compound, starting with a broad phenotypic screen and progressing towards more defined mechanistic studies.

The protocols outlined herein are designed to be self-validating, providing researchers with a clear path to assess the compound's effects on cell viability and proliferation across a panel of relevant cell lines. Subsequent secondary assays are proposed to dissect the underlying molecular mechanisms, paving the way for target identification and further drug development.

PART 1: Phenotypic Screening for Initial Biological Characterization

The primary goal of the initial phase of assay development is to determine if this compound elicits a biological response in a cellular context. A cell viability and cytotoxicity screen across a panel of cancer and normal cell lines is a robust starting point.

Rationale for Cell Line Selection

Given the known anticancer activity of many quinoxaline derivatives, a panel of cancer cell lines from diverse origins is recommended to identify potential tissue-specific effects.[8][9] Including a non-cancerous cell line is crucial for assessing selectivity and potential off-target toxicity.

Table 1: Recommended Cell Line Panel for Primary Screening

| Cell Line | Type | Rationale |

| A549 | Human Lung Carcinoma | Commonly used, well-characterized, and sensitive to a variety of cytotoxic agents. |

| MCF-7 | Human Breast Adenocarcinoma | Represents a hormone-dependent breast cancer model. |

| PC-3 | Human Prostate Cancer | An androgen-independent prostate cancer cell line. |

| HCT116 | Human Colon Carcinoma | A well-characterized colorectal cancer model with known mutations. |

| WI-38 | Human Fetal Lung Fibroblast | A non-cancerous cell line to assess general cytotoxicity and selectivity. |

Experimental Workflow for Primary Phenotypic Screening

The following diagram illustrates the workflow for the primary screening of this compound.

Caption: Workflow for primary phenotypic screening of this compound.

Detailed Protocol: Cell Viability MTT Assay

This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

This compound

-

Selected cell lines (A549, MCF-7, PC-3, HCT116, WI-38)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be ≤ 0.5%.

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Count cells and adjust the density to seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of this compound.

-

Include vehicle control wells (medium with the same concentration of DMSO as the compound-treated wells) and untreated control wells.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Table 2: Example Data Presentation for Primary Screening Results

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | WI-38 IC₅₀ (µM) | Selectivity Index (WI-38 IC₅₀ / Cancer Cell IC₅₀) |

| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |

| Doxorubicin (Control) | Known Value | Known Value | Known Value | Known Value | Known Value | Calculated Value |

PART 2: Secondary Assays for Mechanistic Elucidation

If the primary screen reveals significant and selective activity of this compound against one or more cancer cell lines, the next step is to investigate the underlying mechanism of action.

Apoptosis vs. Necrosis Determination

A key question is whether the compound induces programmed cell death (apoptosis) or causes cell lysis (necrosis).

Workflow for Apoptosis/Necrosis Assay:

Caption: Workflow for determining the mode of cell death induced by the compound.

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

-

Active cell line (e.g., A549)

-

This compound

-

Complete culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

-

Data Interpretation:

-

Analyze the cell cycle distribution (G0/G1, S, and G2/M phases). An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.

-

Target Deconvolution and Pathway Analysis

Should the compound induce a specific cellular phenotype, further investigation into the molecular target is warranted.

Potential Signaling Pathways to Investigate:

Based on the known activities of quinoxaline derivatives, the following pathways are potential areas for further investigation:

-

Kinase Signaling: Many quinoxalines are kinase inhibitors.[10] A broad-spectrum kinase inhibitor screen or western blotting for key phosphoproteins (e.g., p-Akt, p-ERK) could provide initial clues.

-

Apoptosis Pathway: If apoptosis is confirmed, western blotting for key apoptotic markers such as cleaved Caspase-3, PARP, and members of the Bcl-2 family can elucidate the specific apoptotic cascade involved.

-

Topoisomerase Inhibition: Some quinoxaline derivatives have been shown to inhibit topoisomerases.[9] A cell-free topoisomerase inhibition assay could be employed.

Signaling Pathway Diagram:

Caption: Potential signaling pathways affected by this compound.

Conclusion

This application note provides a structured and scientifically sound approach to the initial characterization of this compound using cell-based assays. By starting with a broad phenotypic screen and systematically narrowing down the mechanism of action, researchers can efficiently and effectively elucidate the therapeutic potential of this promising compound. The provided protocols and workflows are intended to serve as a robust foundation for further investigation and drug development efforts.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. longdom.org [longdom.org]

- 3. srikvcpharmacy.com [srikvcpharmacy.com]

- 4. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 5. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for 2-(Quinoxalin-6-yl)acetic acid as a Novel Enzyme Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(Quinoxalin-6-yl)acetic acid as a potential enzyme inhibitor. This document offers a framework for its initial biochemical characterization, determination of its mechanism of action, and validation of its engagement with a target enzyme in a cellular context.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Many of these activities stem from the ability of quinoxaline-containing molecules to inhibit specific enzymes.[5][6][7] this compound, a readily available synthetic building block[8][9], presents an intriguing starting point for the development of novel enzyme inhibitors.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating workflow for the investigation of this compound.

Part 1: Initial Characterization of Enzyme Inhibition

The first step in evaluating a potential enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This section outlines a generalized protocol for determining the IC50 of this compound against a hypothetical enzyme, "Targetase," using a spectrophotometric assay.

Rationale for Experimental Design

A continuous spectrophotometric assay is often preferred for initial screening as it allows for the real-time monitoring of enzyme activity and provides more accurate rate measurements.[10] The assay conditions, including buffer composition, pH, and substrate concentration, should be optimized for the specific enzyme being studied to ensure that the observed inhibition is a true reflection of the compound's effect on the enzyme.[11][12] For competitive inhibitors, it's crucial to use a substrate concentration around or below the Michaelis constant (Km) to accurately determine the IC50.[13][14]

Experimental Workflow for IC50 Determination

Caption: Workflow for IC50 determination of this compound.

Protocol 1: Spectrophotometric IC50 Determination

This protocol provides a general method for determining the IC50 value of this compound.

Materials:

-

Purified "Targetase" enzyme

-

Substrate for "Targetase" that produces a chromogenic product

-

Assay buffer (optimized for "Targetase" activity)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations for testing. It is common to use half-log or two-fold dilutions.[15]

-

Add the diluted inhibitor and the "Targetase" enzyme to the wells of a 96-well plate. Include controls for no inhibition (enzyme and buffer only) and background (buffer only).

-

Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at a controlled temperature to allow for binding to occur.[12]

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in absorbance over time using a microplate spectrophotometer at the appropriate wavelength for the chromogenic product.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.

-

Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

| Parameter | Value |

| Enzyme Concentration | 10 nM |

| Substrate Concentration | 1 x Km |

| Incubation Time | 20 minutes |

| Temperature | 37°C |

| IC50 of this compound | Hypothetical Value (e.g., 5.2 µM) |

Part 2: Elucidating the Mechanism of Inhibition

Once the potency of an inhibitor is established, understanding its mechanism of action is a critical next step.[16] This section describes how to differentiate between common reversible inhibition mechanisms (competitive, non-competitive, uncompetitive, and mixed) by analyzing the enzyme's kinetic parameters in the presence of this compound.[10][16]

Rationale for Kinetic Studies

The mechanism of inhibition can be determined by observing how the inhibitor affects the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzyme.[10][16] By systematically varying the concentrations of both the substrate and the inhibitor, a clear picture of the inhibitor's binding mode can be obtained.

Experimental Design for Mechanism of Action Studies

Caption: Simplified diagrams of competitive and non-competitive inhibition mechanisms.

Protocol 2: Kinetic Analysis of Inhibition Mechanism

This protocol outlines the steps to determine the mechanism of inhibition of this compound.

Materials:

-

Same as Protocol 1

Procedure:

-

Design a matrix of experiments with varying concentrations of both the substrate and this compound.

-

For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction rates at a range of substrate concentrations.

-

Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/rate vs. 1/[Substrate]) or fit the data directly to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each inhibitor concentration.[17]

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.

| Inhibition Type | Effect on Km | Effect on Vmax |

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |